molecular formula C11H15BO4S B11754902 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid

Cat. No.: B11754902
M. Wt: 254.11 g/mol
InChI Key: ODRDHGWKNSDKHM-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid is a boronic acid derivative that features a thiophene ring substituted with a carboxylic acid group and a dioxaborolane moiety

Preparation Methods

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid typically involves the borylation of thiophene derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid derivative is reacted with a halogenated thiophene under specific conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid primarily involves its ability to form stable carbon-boron bonds, which can be further manipulated in various chemical reactions. The boronic acid group can interact with molecular targets through reversible covalent bonding, making it useful in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar compounds to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid include:

Properties

Molecular Formula

C11H15BO4S

Molecular Weight

254.11 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylic acid

InChI

InChI=1S/C11H15BO4S/c1-10(2)11(3,4)16-12(15-10)8-5-7(6-17-8)9(13)14/h5-6H,1-4H3,(H,13,14)

InChI Key

ODRDHGWKNSDKHM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)O

Origin of Product

United States

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